Product packaging for 1-(Piperidin-4-yl)butan-2-ol(Cat. No.:)

1-(Piperidin-4-yl)butan-2-ol

Cat. No.: B11746437
M. Wt: 157.25 g/mol
InChI Key: BXUWCFVTYJVUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality imparts unique chemical properties, allowing them to act as, for example, chiral ligands in asymmetric synthesis or as building blocks for more complex molecules. The presence of both a basic nitrogen atom and a hydroxyl group allows for a range of chemical transformations and potential intermolecular interactions.

The specific arrangement in 1-(Piperidin-4-yl)butan-2-ol, a 1,2-amino alcohol, is a common structural motif found in numerous biologically active compounds and is a key target in many synthetic endeavors. The synthesis of such compounds can often be achieved through methods like the ring-opening of epoxides with amines.

Importance of Piperidine (B6355638) Derivatives in Organic Synthesis and Chemical Space

The piperidine ring is a ubiquitous heterocyclic scaffold found in a vast number of natural products and synthetic pharmaceuticals. Its presence in a molecule can significantly influence properties such as basicity, lipophilicity, and the ability to interact with biological targets. Piperidine derivatives are, therefore, a cornerstone of medicinal chemistry and drug discovery, with applications ranging from central nervous system agents to antiviral and anticancer drugs. The exploration of novel piperidine derivatives like this compound contributes to the expansion of accessible chemical space for the development of new chemical entities.

Structural Features and Stereochemical Considerations

The structure of this compound presents interesting stereochemical aspects. The carbon atom bearing the hydroxyl group (C2 of the butanol chain) is a chiral center. This means that this compound can exist as a pair of enantiomers, (R)-1-(Piperidin-4-yl)butan-2-ol and (S)-1-(Piperidin-4-yl)butan-2-ol.

The synthesis of a single enantiomer, or the separation of a racemic mixture, is a crucial consideration in the development of chiral compounds, as different enantiomers can exhibit distinct biological activities. The specific stereochemistry of the molecule would be a critical factor in any potential application.

Table 1: Chemical Properties of this compound and Related Compounds

Property This compound (Predicted) 1-(Piperidin-1-yl)butan-2-ol chemscene.com 4-(Piperidin-1-yl)butan-2-one evitachem.comnih.gov
Molecular Formula C9H19NO C9H19NO chemscene.com C9H17NO evitachem.comnih.gov
Molecular Weight 157.25 g/mol 157.25 g/mol chemscene.com 155.241 g/mol evitachem.com
IUPAC Name This compound 1-(Piperidin-1-yl)butan-2-ol chemscene.com 4-(Piperidin-1-yl)butan-2-one evitachem.com
CAS Number Not available 3140-33-8 chemscene.com 16635-03-3 evitachem.comnih.gov

Overview of Advanced Research Trajectories for Complex Amino Alcohol Derivatives

Advanced research in the field of complex amino alcohol derivatives is multifaceted and dynamic. Key areas of investigation include:

Asymmetric Catalysis: The development of novel chiral amino alcohol-based ligands for asymmetric catalysis remains a vibrant area of research. These ligands can be used to control the stereochemical outcome of a wide range of chemical reactions, leading to the efficient synthesis of enantiomerically pure compounds.

Medicinal Chemistry: Amino alcohol scaffolds are continuously explored for their potential as therapeutic agents. Research focuses on designing and synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties for various diseases.

Materials Science: The unique properties of amino alcohols also make them interesting candidates for the development of new materials, such as chiral polymers and functionalized surfaces.

While direct research on this compound is limited, its structural features suggest that it could be a valuable building block in these advanced research areas, should it become more readily accessible.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B11746437 1-(Piperidin-4-yl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-piperidin-4-ylbutan-2-ol

InChI

InChI=1S/C9H19NO/c1-2-9(11)7-8-3-5-10-6-4-8/h8-11H,2-7H2,1H3

InChI Key

BXUWCFVTYJVUKU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCNCC1)O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies

Stereoselective Synthesis of 1-(Piperidin-4-yl)butan-2-ol

The creation of specific stereoisomers of this compound is paramount for investigating its structure-activity relationship in various biological contexts. Stereoselective synthesis aims to produce a single or a desired enrichment of one or more stereoisomers.

Asymmetric Synthesis Approaches

Asymmetric synthesis introduces chirality into a molecule, leading to the formation of enantiomerically enriched products. For this compound, this involves the selective formation of a specific enantiomer at one or both of its chiral centers.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comuvic.ca This strategy leverages the inherent chirality of the starting material, which is carried through the synthetic sequence to the final product. For the synthesis of this compound, a potential chiral pool starting material could be a suitably protected amino acid or a carbohydrate derivative. researchgate.netunit.noresearchgate.netacs.org

A hypothetical route could commence from a chiral building block like L-malic acid. researchgate.net Through a series of functional group transformations, the stereocenter from the starting material would be incorporated into the piperidine (B6355638) ring or the butanol side chain. For instance, a multi-step synthesis starting from a protected D-mannitol has been used to create a chiral piperidine derivative, demonstrating the feasibility of this approach for complex piperidines. researchgate.net The key advantage of this method is the high enantiomeric purity of the final product, which is dictated by the stereochemical integrity of the initial chiral source.

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of prochiral ketones, imines, and olefins. wikipedia.org For the synthesis of this compound, the key precursor would be 4-(Piperidin-1-yl)butan-2-one. The asymmetric hydrogenation of this ketone would yield the chiral secondary alcohol.

Transition metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir), are highly effective for this transformation. wikipedia.orgrsc.orgmdpi.comscholaris.camdpi.com Chiral ligands coordinate to the metal center, creating a chiral environment that directs the addition of hydrogen to one face of the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol.

Several catalyst systems have shown high efficacy in the asymmetric hydrogenation of N-heterocyclic ketones. For example, ruthenium(II) complexes with chiral diphosphine and diamine ligands, such as those derived from BINAP and DPEN, are well-established for their high enantioselectivity and activity. wikipedia.orgacs.org More recent developments include the use of Ru(II)-NHC-diamine complexes and cinchona alkaloid-derived NNP ligands with ruthenium, which have demonstrated the ability to produce chiral alcohols with excellent enantiomeric excess (ee). rsc.orgnih.gov

The table below summarizes representative catalyst systems applicable to the asymmetric hydrogenation of N-heterocyclic ketones, which could be adapted for 4-(Piperidin-1-yl)butan-2-one.

Catalyst SystemLigand TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Ru(II)-NHC-diamineChiral N-Heterocyclic Carbene and DiamineCyclic KetonesHigh nih.gov
Ru/(S,S)-Diphosphine/(R,R)-DPENDiphosphine and DiamineHeteroaryl Ketones81-94% acs.org
Ru-NNPCinchona Alkaloid-derived NNPAromatic and Heteroaromatic Ketonesup to 99.9% rsc.org
Ir-SIPHOXP,N LigandBenzylic Aryl Imines>90% wikipedia.org

This table presents data for analogous substrates, suggesting the potential for high enantioselectivity in the synthesis of this compound.

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound. For racemic this compound, enzyme-catalyzed kinetic resolution is a particularly effective method. researchgate.net

Lipases are a class of enzymes widely used for this purpose, with Candida antarctica lipase (B570770) B (CaLB) being a prominent example. uobabylon.edu.iqmdpi.com In a typical kinetic resolution of a racemic alcohol, the lipase selectively acylates one enantiomer at a much faster rate than the other. This produces an enantiomerically enriched acetate (B1210297) and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Studies on the kinetic resolution of structurally similar compounds, such as 4-(morpholin-4-yl)butan-2-ol, have demonstrated the high efficiency of this method. mdpi.comuobabylon.edu.iq Using CaLB immobilized on magnetic nanoparticles (CaLB-MNPs) and vinyl acetate as the acyl donor, researchers achieved virtually enantiopure (R)-acetate and (S)-alcohol. mdpi.com This methodology, including continuous-flow reactor setups, is directly applicable to the resolution of racemic this compound. mdpi.commdpi.comuobabylon.edu.iq

The following table outlines the results from a kinetic resolution of a related N-heterocyclic butanol, indicating the expected outcome for this compound.

SubstrateBiocatalystAcyl DonorProduct 1Product 2ConversionReference
Racemic 4-(morpholin-4-yl)butan-2-olCaLB-MNPVinyl Acetate(R)-acetate (>99% ee)(S)-alcohol (>99% ee)~50% mdpi.com

This table illustrates the high enantiomeric purity achievable through lipase-catalyzed kinetic resolution of analogous compounds.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of whole-cell biocatalysts or isolated, often engineered, enzymes for the synthesis of chiral compounds is a rapidly advancing field. acs.org For the synthesis of this compound, the asymmetric reduction of the precursor ketone, 4-(Piperidin-1-yl)butan-2-one, using ketoreductases (KREDs) is a prime example. acs.orgresearchgate.net

KREDs, also known as alcohol dehydrogenases (ADHs), can reduce ketones to alcohols with exceptional stereoselectivity. acs.org Many KREDs follow Prelog's rule, delivering a hydride to the re-face of the carbonyl to produce the (S)-alcohol. Screening of various yeast strains has identified organisms like Candida parapsilosis as highly effective biocatalysts for the bioreduction of N-(3-oxobutyl)heterocycles, achieving high conversions and enantiomeric excesses greater than 99% for the (S)-alcohol. nih.govmdpi.com

Modern protein engineering techniques have enabled the development of customized KREDs with enhanced stability, substrate scope, and stereoselectivity. acs.org These engineered enzymes can be used as isolated catalysts, often in systems with cofactor regeneration, to produce chiral alcohols on an industrial scale. This approach provides a powerful and sustainable route to enantiomerically pure this compound.

BiocatalystSubstrate TypeProduct ConfigurationConversionEnantiomeric Excess (ee)Reference
Candida parapsilosis (WY12)N-(3-oxobutyl)heterocycles(S)-alcohol83-99%>99% nih.gov
Engineered KREDsVarious Ketones(S)- or (R)-alcoholHigh>99% acs.orgresearchgate.net

This table highlights the effectiveness of biocatalytic reductions for producing highly enantiopure N-heterocyclic alcohols.

Diastereoselective Synthesis Methods

Since this compound has two chiral centers, there are four possible stereoisomers (two pairs of enantiomers). Diastereoselective synthesis aims to selectively form one diastereomer over the others. uvic.ca This can be achieved by controlling the formation of the second stereocenter in a molecule that already contains one.

Several strategies can be employed for the diastereoselective synthesis of substituted piperidines. researchgate.netrsc.orgnih.gov For example, an aza-Prins cyclization can be used to construct the piperidine ring with a high degree of diastereoselectivity. researchgate.net Another approach involves the diastereoselective reduction of a chiral piperidinone precursor. If a chiral center is already present in the molecule (for example, at the 4-position of the piperidine ring), the reduction of a ketone on the side chain can be influenced by this existing stereocenter, leading to the preferential formation of one diastereomer of the alcohol.

Multi-component reactions have also been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-ones, which can serve as precursors to the desired compound. osi.lv These methods can create multiple stereocenters in a single step with high control over the relative stereochemistry. Similarly, intramolecular hydride transfer reactions in specifically designed precursors can lead to the formation of particular diastereomers of substituted piperidinols. ntu.edu.sg The choice of reagents and reaction conditions is crucial for directing the stereochemical outcome of these transformations.

Regioselective Functionalization of the Piperidine Ring

Achieving site-selective functionalization on a pre-formed piperidine ring is a significant challenge due to the similar reactivity of its C-H bonds. The development of methods to selectively functionalize the C4 position is critical for the synthesis of 4-substituted piperidines. Strategies often rely on the interplay between protecting groups on the nitrogen atom and specialized catalysts to direct reactions to the desired carbon atom. nih.gov

One powerful approach is the rhodium-catalyzed C-H insertion of donor/acceptor carbenes. The regioselectivity of this transformation is highly dependent on the nature of the nitrogen protecting group and the catalyst's ligand architecture. For instance, bulky protecting groups can sterically hinder the C2 position, thereby favoring functionalization at the more accessible C4 position. nih.gov Research has shown that using N-α-oxoarylacetyl-piperidines in conjunction with specific dirhodium catalysts, such as Rh₂(S-2-Cl-5-BrTPCP)₄, can effectively direct C-H functionalization to the C4 position. nih.gov

Another strategy involves the generation of a 3,4-piperidyne intermediate from a suitably substituted piperidine. This highly reactive species can then undergo trapping reactions, such as cycloadditions, to introduce functionality at the C3 and C4 positions, leading to the formation of annulated piperidines. nih.gov The regioselectivity of the trapping reaction can be rationalized and predicted using computational tools like the distortion/interaction model. nih.gov

For the synthesis of 2,6-disubstituted piperidines, a directed functionalization approach using an amidine auxiliary has proven effective. rsc.org This method involves the diastereoselective addition of a Grignard reagent to a C2-activated pyridinium (B92312) salt, followed by a regioselective, auxiliary-directed metalation at the C6 position. rsc.org While this demonstrates precise control at other positions, similar principles of directed metalation could potentially be adapted for C4 functionalization.

Strategy Key Reagents/Catalyst Target Position Controlling Factors
C-H InsertionN-α-oxoarylacetyl-piperidine, Rh₂(S-2-Cl-5-BrTPCP)₄C4Catalyst structure and protecting group combination directs insertion away from C2. nih.gov
Aryne Intermediate3,4-piperidyne generation and trappingC3/C4The inherent reactivity of the aryne intermediate dictates the position of functionalization. nih.gov
Directed MetalationAmidine auxiliary, Grignard reagentsC2/C6The auxiliary group directs deprotonation and subsequent electrophilic attack. rsc.org

Novel Approaches for Piperidine Ring Construction

Instead of functionalizing a pre-existing ring, many modern syntheses build the piperidine skeleton from acyclic precursors. These methods offer high modularity and control over the final substitution pattern.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, involving the formation of a ring from a single molecule containing all the necessary atoms. In the context of piperidine synthesis, this typically involves an amine nucleophile attacking an electrophilic center within the same molecule. mdpi.com

A notable example is the aza-Prins cyclization, which constructs the piperidine ring from readily available materials. nih.gov This reaction can be part of a cascade sequence, for example, a dual metal-catalyzed asymmetric allylation followed by aza-Prins cyclization and lactonization to create complex bridged piperidine-γ-butyrolactones. nih.gov Another powerful method involves the intramolecular cyclization of amides bearing an alkene group, triggered by hydride transfer. mdpi.com The efficiency of this process can be sensitive to reaction conditions, particularly the polarity of the solvent and the presence of water. mdpi.com

Furthermore, the dearomatization of 4-alkylpyridine derivatives can lead to anhydrobase intermediates, which subsequently undergo intramolecular aldol-like condensations to form cyclized pyridines. acs.org These can then be hydrogenated to yield the corresponding 4-substituted piperidines, installing the desired stereochemistry in the process. acs.orgnih.gov

Electroreductive Cyclization Strategies

Electrochemical synthesis offers a green and efficient alternative to traditional reagent-based methods. nih.gov Electroreductive cyclization has been successfully employed for the synthesis of piperidine derivatives from simple, readily available starting materials like imines and terminal dihaloalkanes. nih.govbeilstein-journals.org

This method typically involves the reduction of a substrate at the cathode of an electrochemical cell. nih.gov The use of a flow microreactor is particularly advantageous, as the high specific surface area of the reactor enhances the efficiency of the reduction process compared to conventional batch-type reactions. nih.govresearchgate.net This technique not only avoids the use of expensive or toxic reducing agents but also allows for preparative-scale synthesis through continuous electrolysis. nih.govbeilstein-journals.org The process demonstrates a facile, green, and efficient route to heterocyclic amines, including piperidines. nih.govbeilstein-journals.org

Metal-Catalyzed Cyclization Methodologies

Transition metal catalysis has revolutionized organic synthesis, and the construction of piperidine rings is no exception. Various metals, including palladium, rhodium, gold, and cobalt, have been used to catalyze powerful ring-forming reactions. mdpi.comnih.gov

Cobalt-Catalyzed Radical Cyclization: Low-spin cobalt(II)-porphyrin complexes can catalyze the formation of piperidines from linear aldehydes. nih.govscispace.com The mechanism is thought to involve the formation of a cobalt(III)-carbene radical intermediate, which undergoes a radical-rebound ring closure to form the piperidine ring. nih.gov This method is generally high-yielding, though it can sometimes be accompanied by the formation of linear alkene side products. scispace.com

Gold-Catalyzed Cyclization: Gold catalysts can enable a one-pot synthesis of piperidin-4-ols through a sequence involving the cyclization of an N-homopropargyl amide to a cyclic imidate. nih.gov This intermediate is then chemoselectively reduced and undergoes a spontaneous Ferrier rearrangement to furnish a piperidin-4-one, which can be reduced in situ to the final alcohol. nih.gov

Palladium-Catalyzed Annulation: Palladium catalysts can promote formal [4+2] oxidative annulation reactions between alkyl amides and dienes. mdpi.com A key feature of this reaction is the unusual activation of a C(sp³)–H bond, providing a novel route to piperidine structures. mdpi.com Synergistic Cu/Pd catalysis has also been used in cascade reactions to assemble complex spiroindolylpiperidine structures. chinesechemsoc.org

Metal Catalyst Reaction Type Starting Materials Key Features
CobaltRadical CyclizationLinear amino-aldehydesProceeds via carbene radical intermediates; high yields. nih.govscispace.com
GoldCyclization/RearrangementN-homopropargyl amidesOne-pot synthesis of piperidin-4-ols with a free nitrogen. nih.gov
Palladium[4+2] Oxidative AnnulationAlkyl amides, dienesInvolves C(sp³)–H bond activation. mdpi.com
RhodiumHydrogenationFluorinated pyridinesCan be interrupted by water to yield piperidinones. mdpi.com

Green Chemistry Approaches in Piperidine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In piperidine synthesis, this translates to developing one-pot reactions, using renewable feedstocks, and minimizing waste.

A prime example is the synthesis of N-substituted piperidones via a one-pot process using simple carbonate bases. acs.orgfigshare.com This approach offers significant advantages over the classical Dieckman condensation, including improved atom economy, minimization of solvent and waste streams, and avoidance of lengthy multi-step sequences. acs.orgresearchgate.net

Another innovative green strategy is the synthesis of piperidine from bio-renewable resources. A novel one-pot approach utilizes tetrahydrofurfurylamine (B43090) (THFAM), a biomass-derived chemical, as the starting material. rsc.org Using a silica-supported Rh-ReOₓ catalyst, THFAM is converted to piperidine in high yield via hydrogenolysis and subsequent intramolecular amination in water, a green solvent. rsc.org This process provides a sustainable alternative to traditional syntheses that rely on fossil fuel-based pyridine (B92270). rsc.org Furthermore, electroreductive cyclizations, as discussed previously, are considered a green methodology due to their elimination of chemical reductants. nih.gov

Synthesis of the Butan-2-ol Moiety and its Stereocontrol

The butan-2-ol side chain is the second key structural component of this compound. As a chiral molecule, butan-2-ol exists as two enantiomers, (R)-butan-2-ol and (S)-butan-2-ol. In pharmaceutical compounds, typically only one enantiomer is responsible for the desired biological activity. Therefore, controlling the stereochemistry during the synthesis of this fragment is of paramount importance.

The butan-2-ol moiety, also known as sec-butanol, is a versatile intermediate in organic synthesis and is used in the production of various chemicals and active pharmaceutical ingredients. atomscientific.com Its synthesis can be achieved through the reduction of 2-butanone (B6335102). For stereocontrol, this reduction must be performed asymmetrically.

Common methods for the asymmetric reduction of ketones include:

Catalytic Asymmetric Hydrogenation: This involves using a chiral transition metal catalyst (e.g., based on ruthenium, rhodium, or iridium) with a chiral ligand. The catalyst-substrate complex creates a chiral environment that favors the formation of one enantiomer of the alcohol over the other.

Enzyme-Catalyzed Reduction: Biocatalysis using enzymes such as ketoreductases (KREDs) offers extremely high levels of enantioselectivity under mild, environmentally friendly conditions (often in aqueous media). A wide range of commercially available KREDs can reduce 2-butanone to either the (R) or (S) enantiomer with high precision.

Stoichiometric Chiral Reducing Agents: Reagents like those derived from chiral boranes (e.g., Alpine Borane (B79455)® from α-pinene or Corey-Bakshi-Shibata (CBS) reagents) can deliver a hydride to the ketone in a stereoselective manner.

Once the chiral butan-2-ol fragment is synthesized, it can be coupled to the piperidine core. This is often achieved by first converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) and then performing a nucleophilic substitution reaction with a suitable piperidine derivative. Alternatively, the butan-2-ol side chain can be constructed directly on the piperidine ring, for example, by reacting a piperidine-4-yl Grignard reagent or organolithium species with propylene (B89431) oxide, or by reacting piperidine-4-acetaldehyde with a methyl Grignard reagent, followed by stereoselective reduction if necessary.

Stereoselective Introduction of the Hydroxyl Group

The chirality of the secondary alcohol at the C2 position of the butyl chain is a critical feature. Achieving high enantiomeric purity is paramount and can be accomplished through several stereoselective methods.

Asymmetric Reduction: A prevalent strategy involves the asymmetric reduction of a prochiral ketone precursor, 4-(piperidin-4-yl)butan-2-one. This transformation can be achieved using chiral catalysts. Asymmetric transfer hydrogenation, employing catalysts like those derived from Ruthenium and chiral diamine ligands (e.g., (R,R)-TsDPEN), is a powerful method for producing chiral alcohols with high enantiomeric excess. rsc.org The reduction is typically carried out using a hydrogen source such as a formic acid/triethylamine mixture. rsc.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source to stereoselectively reduce the ketone. rsc.org

Enzymatic Kinetic Resolution: An alternative approach starts with the racemic alcohol, (±)-1-(Piperidin-4-yl)butan-2-ol. Enzymatic kinetic resolution (KR) can then be employed to separate the enantiomers. Lipases, such as Candida antarctica lipase B (CaLB), are highly effective for this purpose. mdpi.com In a typical KR, the enzyme selectively acylates one enantiomer of the alcohol (e.g., the (R)-enantiomer) using an acyl donor like vinyl acetate. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by standard chromatographic techniques. mdpi.com This method has been successfully applied to the resolution of the structurally similar 4-(morpholin-4-yl)butan-2-ol, yielding products with high enantiomeric purity. mdpi.com

Chiral Pool Synthesis: Synthesis can also begin from a chiral starting material. For instance, chiral amino acids like D-lysine can be used to construct the piperidine ring with inherent chirality, which could then be elaborated to the final product. researchgate.net

The table below summarizes common methods for stereoselective synthesis.

MethodPrecursorReagents/CatalystProduct(s)Key Feature
Asymmetric Transfer Hydrogenation4-(Piperidin-4-yl)butan-2-one[Ru(p-cymene)Cl2]2, (R,R)-TsDPEN, HCOOH/NEt3Enantiopure (R)- or (S)-alcoholHigh enantioselectivity and yield. rsc.org
CBS Reduction4-(Piperidin-4-yl)butan-2-oneChiral oxazaborolidine, CatecholboraneEnantiopure (R)- or (S)-alcoholPredictable stereochemical outcome. rsc.org
Enzymatic Kinetic ResolutionRacemic this compoundLipase (e.g., CaLB), Vinyl acetate(R)-acetate and (S)-alcohol (or vice versa)High enantiomeric excess, mild conditions. mdpi.com
Chiral HPLC ResolutionRacemic this compoundChiral stationary phase (e.g., Chiralpak)Separated (R)- and (S)-enantiomersDirect separation for analytical and preparative scale. core.ac.uk

Coupling Reactions for Attaching the Butyl Side Chain

The formation of the carbon-carbon or carbon-nitrogen bond linking the piperidine ring and the butanol side chain is a key step in the synthesis.

Nucleophilic Addition to Carbonyls: A robust and common method involves the addition of an organometallic reagent to a carbonyl compound. organic-chemistry.orgpressbooks.pub For example, a Grignard reagent such as ethylmagnesium bromide can be added to an N-protected piperidine-4-carboxaldehyde. This reaction forms the C-C bond and, after acidic workup, generates the secondary alcohol directly. pressbooks.pubchemie-brunschwig.ch Similarly, organolithium reagents like ethyllithium (B1215237) can be used. organicchemistrydata.orgfishersci.it These reactions are highly efficient but require strictly anhydrous conditions. libretexts.org

Alkylation of Piperidine: Another strategy involves the N-alkylation of piperidine with a suitable electrophile, followed by the construction of the side chain. However, for this compound, the side chain is attached at the C-4 position. A more direct route involves the reaction of an N-protected 4-halopiperidine or piperidin-4-one. For instance, the reaction of N-protected piperidin-4-one with a suitable organometallic reagent can introduce the butanol precursor.

A versatile approach is the reaction of piperidine with 4-chlorobutan-2-one to form 4-(piperidin-1-yl)butan-2-one, followed by reduction of the ketone to the desired alcohol. While this example illustrates the formation of an N-substituted piperidine, a similar strategy starting from 4-aminopiperidine (B84694) could be envisioned for the target molecule.

Reductive Amination: Reductive amination between an N-protected 4-aminopiperidine and 1-hydroxybutan-2-one (B1215904) or a related keto-alcohol precursor, using a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), represents another viable pathway. nih.govbeilstein-journals.org

Protecting Group Chemistry in Multi-functional Synthesis

The presence of both a secondary amine on the piperidine ring and a secondary hydroxyl group necessitates a careful protecting group strategy to prevent unwanted side reactions during synthesis. organic-chemistry.orglibretexts.org The choice of protecting groups is governed by their stability under various reaction conditions and the ability to remove them selectively (orthogonality). organic-chemistry.orgsigmaaldrich.com

Amine Protection: The piperidine nitrogen is nucleophilic and basic, requiring protection in many synthetic steps, such as those involving organometallic reagents or strong bases.

Boc Group (tert-Butoxycarbonyl): This is one of the most common amine protecting groups. chemicalbook.com It is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. Deprotection is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). rsc.org The use of Boc-protected piperidine derivatives is widespread in the synthesis of complex heterocyclic compounds. nih.govunam.mx

Benzyl (B1604629) Group (Bn): The benzyl group is another robust protecting group, often introduced via benzylation with benzyl bromide (BnBr). It is stable to both acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd/C), a method that is often compatible with other functional groups. chemicalbook.comgoogle.com

Hydroxyl Protection: If the hydroxyl group needs to be protected during a subsequent transformation (e.g., modification of the piperidine nitrogen), several options are available.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are frequently used. utsouthwestern.edu They are introduced using the corresponding silyl chloride (e.g., TBSCl) and a base like imidazole. Silyl ethers are generally stable to many reaction conditions but can be cleaved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). utsouthwestern.edu

Benzyl Ether (Bn): Similar to amine protection, the hydroxyl group can be protected as a benzyl ether, which is stable across a wide pH range and removed by hydrogenolysis. libretexts.org

The orthogonality of Boc and silyl ether protecting groups is a classic strategy. The silyl ether can be removed with fluoride without affecting the Boc group, and the Boc group can be removed with acid without cleaving the silyl ether. organic-chemistry.org

Functional GroupProtecting GroupIntroduction Reagent(s)Cleavage Condition(s)Stability Characteristics
Piperidine AmineBoc(Boc)₂O, Base (e.g., NEt₃)Strong Acid (e.g., TFA, HCl)Stable to base, hydrogenolysis, nucleophiles. rsc.orgchemicalbook.com
Piperidine AmineBenzyl (Bn)BnBr, Base (e.g., K₂CO₃)Hydrogenolysis (H₂/Pd-C)Stable to strong acids/bases, many redox agents. google.com
Butanol HydroxylSilyl (TBS, TIPS)R₃SiCl, ImidazoleFluoride source (e.g., TBAF)Stable to base, redox conditions; acid sensitive. utsouthwestern.edu
Butanol HydroxylBenzyl (Bn)BnBr, Base (e.g., NaH)Hydrogenolysis (H₂/Pd-C)Stable to strong acids/bases, many redox agents. libretexts.org

Process Optimization and Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory preparation to a larger, multi-gram scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. acs.org

Reagent and Solvent Choice: On a larger scale, the use of highly flammable solvents like diethyl ether may be replaced with higher-boiling point alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for safety. acs.org The use of expensive or toxic reagents, such as certain transition metal catalysts, may be minimized or replaced with more economical and environmentally benign alternatives. nih.gov For instance, replacing a poorly soluble base like cesium carbonate with a more soluble one like potassium carbonate or an organic base can prevent slurry-like reaction mixtures that are difficult to stir on a large scale. nih.gov

Reaction Concentration and Workup: Laboratory syntheses are often performed in dilute solutions to ensure easy handling. For scale-up, increasing the concentration can significantly improve throughput and reduce solvent waste. acs.org Purification methods are a key consideration. Multi-gram scale purifications often avoid column chromatography due to its solvent consumption and time-intensive nature. Instead, crystallization or salt formation is a preferred method for isolating and purifying the final product or key intermediates. google.com

Flow Chemistry: The use of microreactors or continuous flow systems is an increasingly popular strategy for scaling up reactions in an academic setting. beilstein-journals.orgnih.gov Flow chemistry offers superior control over reaction parameters like temperature and mixing, improves safety by minimizing the volume of reactive intermediates at any given time, and can facilitate a more straightforward scale-up by simply running the reactor for a longer duration. beilstein-journals.org

Telescoping Reactions: To improve efficiency, multiple synthetic steps can be combined into a single pot ("one-pot" synthesis) or a sequence where the intermediate is not isolated ("telescoping"). This reduces the number of workup and purification steps, saving time and materials. A one-pot sequence of a gold-catalyzed cyclization, reduction, and rearrangement has been used to synthesize substituted piperidin-4-ols, demonstrating the power of this approach. nih.gov

Stereochemical Analysis and Structural Elucidation

Chiral Centers and Potential Stereoisomers of 1-(Piperidin-4-yl)butan-2-ol

The structure of this compound contains two distinct chiral centers, which are atoms bonded to four different groups. The presence of these stereocenters gives rise to multiple stereoisomers.

The first chiral center is located at the C2 position of the butan-2-ol side chain. This carbon is bonded to a hydroxyl (-OH) group, a hydrogen (-H) atom, an ethyl (-CH2CH3) group, and a 1-(piperidin-4-yl)methyl (-CH2-C5H10N) group. The presence of these four unique substituents makes this carbon stereogenic. libretexts.org

The second chiral center is at the C4 position of the piperidine (B6355638) ring. The substitution of the butan-2-ol side chain at this position breaks the symmetry of the piperidine ring, rendering the C4 carbon stereogenic. researchgate.netunodc.org

With two chiral centers, the total number of possible stereoisomers can be calculated using the 2^n rule, where n is the number of chiral centers. For this compound, n=2, resulting in 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between isomers that are not enantiomers is diastereomeric.

StereoisomerConfiguration (C2, C4)Relationship to (2R, 4R)
1(2R, 4R)Reference
2(2S, 4S)Enantiomer
3(2R, 4S)Diastereomer
4(2S, 4R)Diastereomer

Enantiomeric and Diastereomeric Purity Assessment

Assessing the purity of a specific stereoisomer is crucial, particularly in pharmaceutical contexts where different stereoisomers can have vastly different biological activities. shimadzu.com This requires analytical methods capable of separating and quantifying each stereoisomer in a mixture.

Chiral chromatography is the primary method for separating and quantifying stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP) that interacts differently with each stereoisomer. shimadzu.comsigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used for this purpose due to their broad applicability. sigmaaldrich.commdpi.comrsc.org The choice of the mobile phase in HPLC or the temperature program in GC is critical for optimizing the resolution between stereoisomeric peaks. researchgate.netchrom-china.com

TechniqueTypical Chiral Stationary Phase (CSP)Common Mobile Phase / Carrier GasPrinciple
Chiral HPLCPolysaccharide derivatives (e.g., Daicel Chiralcel® series)Hexane/Isopropanol or other alcohol mixtures rsc.orgDifferential interaction (H-bonding, dipole-dipole, inclusion) with the CSP. sigmaaldrich.com
Chiral GCDerivatized cyclodextrins (e.g., β-cyclodextrin) mdpi.comrsc.orgchrom-china.comHydrogen or Helium rsc.orgEnantioselective partitioning into the chiral liquid phase. chrom-china.com

When direct separation on a CSP is challenging, derivatization can be employed. This strategy involves reacting the analyte with a chiral derivatizing agent to convert the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatography column. mdpi.com

For this compound, derivatization could target either the hydroxyl group or the secondary amine in the piperidine ring.

Hydroxyl Group Derivatization: The alcohol can be esterified using a chiral acid or acid chloride (e.g., Mosher's acid chloride) to form diastereomeric esters.

Amine Group Derivatization: The piperidine nitrogen can be reacted with a chiral reagent, such as a chiral isocyanate, to form diastereomeric urea (B33335) derivatives.

Alternatively, derivatization can be used to enhance the interaction with a CSP or improve the analyte's volatility for GC analysis, for instance, through acylation of the hydroxyl group. mdpi.com

Spectroscopic Techniques for Configuration and Conformation Determination

While chromatography separates stereoisomers, spectroscopic techniques are essential for elucidating their precise three-dimensional structure, including relative and absolute configurations.

Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguous structure determination. scribd.com Several 2D NMR experiments would be instrumental in analyzing this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the proton networks within the butyl chain and the piperidine ring separately. scribd.comresearchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, allowing for the assignment of carbon signals based on their known proton assignments. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for confirming the connectivity between different parts of the molecule, such as linking the butyl chain to the piperidine ring. scribd.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. scribd.comresearchgate.net This information is vital for determining the relative stereochemistry between the C2 and C4 centers and for establishing the conformational preference of the piperidine ring (e.g., whether the side chain is in an axial or equatorial position).

NMR ExperimentInformation Yielded for this compound
COSYIdentifies H-H coupling within the butyl chain and piperidine ring. scribd.com
HSQC/HMQCAssigns each carbon atom by linking it to its attached proton(s). scribd.com
HMBCConfirms the C1(butyl)-C4(piperidine) linkage. scribd.com
NOESY/ROESYDetermines relative stereochemistry and conformational preferences (axial/equatorial). researchgate.net

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comanr.fr Enantiomers produce mirror-image VCD spectra, making VCD an definitive method for determining the absolute configuration of a chiral molecule. bruker.comnih.gov

The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample. This experimental spectrum is then compared to a theoretical spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govresearchgate.net By calculating the predicted spectrum for one specific, known configuration (e.g., the (2R, 4R)-isomer), a match or mismatch with the experimental data allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. bruker.com This technique is an extremely sensitive probe of the molecule's three-dimensional structure in solution. anr.fr

Computational Predictions of Stereoisomeric Properties and Conformational Landscapes

In conjunction with experimental techniques, computational chemistry offers powerful tools for predicting the properties and behaviors of stereoisomers. ggckondagaon.in Methods such as Density Functional Theory (DFT) calculations can provide insights into the conformational landscapes of molecules, helping to identify the most stable conformers and the energy barriers between them. ggckondagaon.in

For this compound, computational modeling would be instrumental in exploring the conformational preferences of the piperidine ring (chair, boat, or twist-boat) and the rotational possibilities around the C-C bonds of the butanol side chain. These calculations can predict key molecular properties for each stereoisomer.

Table 2: Predicted Physicochemical Properties of 1-(Piperidin-1-yl)butan-2-ol

Property Predicted Value
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25
Topological Polar Surface Area (TPSA) 23.47 Ų
LogP 1.2432
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Note: These properties are for the related compound 1-(Piperidin-1-yl)butan-2-ol and are provided for illustrative purposes. chemscene.com

Computational studies can also aid in interpreting experimental data. For example, if multiple conformers coexist in a crystal lattice, as observed in some complex heterocyclic systems, computational energy calculations can help rationalize their presence. mdpi.com The expanding application of computational chemistry allows for a deeper understanding of structure and reactivity. ggckondagaon.in

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation for Key Synthetic Steps

While specific studies for 1-(Piperidin-4-yl)butan-2-ol are scarce, the elucidation of reaction mechanisms for similar piperidine (B6355638) syntheses provides a framework for understanding potential pathways.

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is a powerful computational tool used to understand the stereochemical outcomes of reactions. For the synthesis of substituted piperidines, the chair-like transition state is often favored over a boat-like one, which can explain the observed diastereoselectivity. nih.gov In palladium-catalyzed cyclizations to form 2,6-disubstituted piperidines, chelation effects between the metal catalyst and functional groups on the substrate can favor specific transition states, thereby controlling the stereochemistry of the product. clockss.org For example, in the construction of a trans-2,6-disubstituted piperidine, a transition state that minimizes 1,3-diaxial repulsion is generally preferred. clockss.org

Intermediate Characterization and Reactivity Profiling

The synthesis of piperidine derivatives often proceeds through key intermediates such as imines, enamines, or piperidin-4-ones. nih.govresearchgate.net The characterization and reactivity of these intermediates are crucial for controlling the reaction. For example, in the synthesis of piperidin-4-ols via a gold-catalyzed cyclization, a cyclic imidate is formed as a key intermediate, which is then reduced to an α-amino ether that undergoes rearrangement to a piperidin-4-one. nih.gov The reactivity of such intermediates dictates the subsequent reaction steps and the final product structure. The stability of radical species formed during reactions, such as those initiated by cytochrome P450 enzymes, can also determine the direction of catalysis. nih.gov

Application of Density Functional Theory (DFT)

DFT is a widely used computational method to investigate the electronic structure and energetics of molecules and reaction pathways.

Energy Profiles and Rate-Determining Steps

DFT calculations can be used to map the potential energy surface of a reaction, identifying the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and the identification of the rate-determining step. For example, in the OH-initiated degradation of piperidine, DFT calculations have been used to explore the potential energy surfaces for H-abstraction from different positions on the ring. acs.org Such studies reveal which pathways are kinetically and thermodynamically favored.

Elucidation of Stereoselectivity Origins (e.g., Chiral Catalyst-Substrate Interactions)

The origins of stereoselectivity in the synthesis of chiral piperidines can be elucidated using DFT. By modeling the interactions between a chiral catalyst and the substrate, it is possible to understand why one stereoisomer is formed preferentially. For instance, in the enantioselective synthesis of piperidines, the interaction between the substrate and a chiral ligand on a metal catalyst can create a chiral pocket that directs the approach of the reactants. nih.gov While no specific DFT studies on the stereoselective synthesis of this compound were found, this approach is standard for understanding stereoselectivity in related systems.

Electronic Structure Analysis of Reactants, Intermediates, and Products

Analysis of the electronic structure provides insights into the reactivity and properties of molecules. DFT can be used to calculate properties like atomic charges, molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). researchgate.net These analyses help in understanding nucleophilic and electrophilic sites within a molecule and can predict how molecules will interact. For instance, the HOMO-LUMO energy gap can indicate the chemical reactivity and stability of the molecule. researchgate.net In studies of piperidin-4-one derivatives, DFT has been employed to analyze these electronic properties. researchgate.netdntb.gov.ua

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior of molecules, offering insights into their structural flexibility and interactions with the environment. For a molecule like this compound, MD simulations can elucidate the complex interplay between its constituent parts—the piperidine ring and the butan-2-ol side chain—and how these dynamics are influenced by external factors such as the solvent.

The conformational landscape of this compound is primarily defined by the puckering of the piperidine ring and the rotational freedom of the butan-2-ol substituent.

Table 1: Conformational Preferences in 4-Substituted Piperidine Systems
Structural FeaturePreferred ConformationPrimary Reason for PreferenceSupporting Evidence
Piperidine RingChairMinimization of torsional and angle strain.NMR Spectroscopy, X-ray Crystallography researchgate.netasianpubs.orgresearchgate.net
Butan-2-ol Substituent at C4EquatorialAvoidance of unfavorable 1,3-diaxial steric interactions.Conformational Analysis of Substituted Cyclohexanes/Piperidines asianpubs.org
Side Chain TorsionRestricted; often foldedInfluence of intramolecular hydrogen bonding (OH···N).IR and NMR Spectroscopy on related hydroxy-piperidines researchgate.netacs.org

The solvent environment can profoundly impact the rate and mechanism of chemical reactions involving this compound. The piperidine nitrogen, with its lone pair of electrons, can act as a potent nucleophile in reactions such as nucleophilic aromatic substitution (SNAr). uchile.clrsc.org The nature of the solvent—its polarity, proticity, and hydrogen bonding capabilities—plays a crucial role in modulating this reactivity.

Studies on the reactions of piperidine with various substrates show that polar, hydrogen-bond donor (HBD) solvents, such as water and alcohols, can significantly enhance the nucleophilicity of the piperidine nitrogen. uchile.clrsc.org This is achieved through hydrogen bonding to the nitrogen atom, which can stabilize the transition state of the reaction. For instance, in SNAr reactions, solvents with high hydrogen-bond acidity (α) and polarity/polarizability (π*) parameters are effective at accelerating the process. In contrast, reactions in less polar, aprotic solvents may proceed more slowly or via different mechanistic pathways. nih.gov The dual character of solvents like water, which can act as both a hydrogen bond donor and acceptor, can lead to significant activation of the nucleophile. uchile.cl The choice of solvent can therefore be a critical parameter in directing the outcome of a synthesis involving this compound.

Table 2: Influence of Solvent Type on Nucleophilic Reactions of Piperidines
Solvent TypeExample SolventsEffect on Piperidine NucleophilicityMechanistic Implication
Polar Protic (HBD)Water, Methanol, EthanolIncreases nucleophilicity through H-bonding to the nitrogen atom. uchile.clrsc.orgStabilizes charged transition states, often accelerating SNAr and SN2 reactions. nih.gov
Polar AproticDMSO, DMF, AcetonitrileModerate effect; solvates cations well but not anions.Can accelerate reactions by desolvating anionic nucleophiles, though less relevant for neutral piperidine.
Non-polarHexane, TolueneLowers nucleophilicity due to poor stabilization of polar/charged transition states.Generally disfavors reactions involving charge separation in the transition state.

Hydrogen Bonding Networks and Intramolecular Interactions

The structure of this compound features both a hydrogen bond donor (the secondary alcohol -OH group) and a hydrogen bond acceptor (the tertiary amine nitrogen atom). This arrangement allows for the formation of a significant intramolecular hydrogen bond (OH···N).

This interaction is a defining feature of many amino alcohols and has a profound impact on their chemical and physical properties. acs.org The formation of this internal hydrogen bond creates a pseudo-cyclic structure, which restricts the conformational freedom of the butan-2-ol side chain and holds it in a relatively fixed orientation with respect to the piperidine ring. researchgate.net Spectroscopic studies on related N-substituted piperidinols have identified this OH···N bond through characteristic shifts in the O-H stretching frequency in infrared (IR) spectra. acs.org

Advanced Applications in Chemical Synthesis and Chemical Biology Research

1-(Piperidin-4-yl)butan-2-ol as a Versatile Chiral Building Block

Chiral building blocks are essential intermediates for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. this compound serves as a robust starting material due to its stereodefined center and the synthetically versatile piperidine (B6355638) ring.

The structure of this compound is a foundational element for constructing more intricate heterocyclic systems. The piperidine ring can be a key component of alkaloids and other natural products that exhibit significant biological activity. portico.org Synthetic chemists can utilize both the nitrogen atom and the carbon backbone of the piperidine ring to build fused or spirocyclic systems. For instance, the secondary amine allows for N-alkylation, N-arylation, or acylation, introducing new functionalities. Subsequent intramolecular reactions, such as cyclization cascades, can then be initiated to form polycyclic structures. nih.gov The inherent chirality of the butan-2-ol side chain can influence the stereochemical outcome of these cyclizations, providing a route to specific diastereomers of complex target molecules.

Target Heterocycle ClassSynthetic Strategy Utilizing the ScaffoldPotential Application
IndolizidinesN-alkylation followed by intramolecular cyclizationAlkaloid synthesis
QuinolizidinesRing-closing metathesis involving a substituent on the piperidine nitrogenNeurologically active compounds
Spiro-heterocyclesCyclization involving the C4 position of the piperidine ringNovel drug discovery scaffolds

Amino alcohols are a critical class of compounds in organic synthesis and medicinal chemistry. nih.gov The this compound molecule is a prime precursor for a variety of advanced amino alcohol derivatives. The hydroxyl group can be converted into other functional groups, such as ethers, esters, or azides, through standard chemical transformations. The secondary amine of the piperidine ring can be protected and deprotected as needed, allowing for selective modification at either the nitrogen or the oxygen center. This dual reactivity enables the synthesis of diverse libraries of compounds from a single chiral starting material. For example, etherification of the alcohol and subsequent modification of the piperidine nitrogen can lead to derivatives with potential applications as antifungal or antibacterial agents. mdpi.com

Derivative TypeSynthetic ModificationResearch Application
N-Substituted Amino EthersO-alkylation of the hydroxyl group and N-alkylation of the piperidineProbing structure-activity relationships
Amino EstersO-acylation of the hydroxyl groupProdrug development
Diamine DerivativesConversion of the hydroxyl group to an amino groupLigand synthesis for metal catalysis

Role in the Development of Catalytic Systems

The unique structural features of this compound make it an attractive candidate for the development of novel catalytic systems. Its ability to coordinate with metal centers and its inherent chirality are key to its application in asymmetric catalysis.

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information to a metal catalyst, enabling the preferential formation of one enantiomer of a product. nih.gov The 1,3-amino alcohol motif present in this compound allows it to function as a bidentate N,O-ligand, capable of chelating to a metal center. The chiral center adjacent to the hydroxyl group creates a chiral environment around the metal, which can induce high levels of enantioselectivity in a variety of chemical reactions. nih.gov

These N,O-ligands are often employed in reactions such as the enantioselective addition of organozinc reagents to aldehydes. researchgate.net Furthermore, the piperidine nitrogen can be functionalized, for example, by introducing a phosphine (B1218219) group, to create more complex and potentially more effective P,N-ligands. researchgate.netnih.gov These ligands have proven successful in a wide range of metal-catalyzed reactions, including palladium-catalyzed allylic alkylations. nih.gov The modular nature of this scaffold allows for systematic tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for a specific transformation.

Catalytic ApplicationLigand Type Derived from ScaffoldMetal Center
Asymmetric HydrogenationN,O-Bidentate LigandRhodium, Ruthenium
Asymmetric Allylic AlkylationP,N-Bidentate LigandPalladium
Enantioselective Aldehyde AlkylationN,O-Bidentate LigandZinc, Titanium

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, avoiding the use of metals. rsc.org Chiral amino alcohols are a well-established class of organocatalysts. The secondary amine of the piperidine ring in this compound can react with a carbonyl compound to form a chiral enamine or iminium ion intermediate. The adjacent chiral hydroxyl group can then direct the approach of a reactant through hydrogen bonding, leading to a highly enantioselective transformation. This type of activation is central to many organocatalytic reactions, including Michael additions and aldol (B89426) reactions. The rigid piperidine ring and the defined stereocenter make this compound a promising scaffold for developing new, efficient organocatalysts.

Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com They are essential tools for identifying protein targets, elucidating cellular pathways, and validating potential drug targets. nih.govresearchgate.net The piperidine scaffold is a common feature in many biologically active compounds, making this compound an interesting starting point for the development of chemical biology probes.

By attaching a reporter tag (e.g., a fluorophore, a biotin (B1667282) molecule) or a photoreactive group to either the hydroxyl or the amine functionality, the molecule can be converted into a probe. sigmaaldrich.com Such a probe could be used to investigate the biological targets of piperidine-containing drugs. For example, if a class of drugs containing this scaffold is known to have a certain therapeutic effect, a probe based on this structure could be used in affinity-based protein profiling experiments to identify the specific proteins with which the drug interacts. This information is invaluable for understanding the drug's mechanism of action and for the development of next-generation therapeutics.

Use in Studying Biological Pathways In Vitro (excluding direct biological activity)

In the study of biological pathways, well-characterized small molecules are often employed as tools to probe complex systems. This can include their use as negative controls or as starting points for the development of more complex molecular probes. For a compound to be effectively used in such a capacity, its own biological activity must be well-understood to not confound experimental results.

While numerous piperidine derivatives have been synthesized and evaluated for their biological activities, specific studies detailing the use of this compound as a tool for in vitro biological pathway analysis, separate from its intrinsic bioactivity, are not widely available in published literature. The development of such applications would hinge on a thorough characterization of its interactions—or lack thereof—with various biological targets. For instance, in an assay for a specific enzyme or receptor, a compound like this compound could potentially serve as a negative control if it is shown to not interact with the target of interest, thereby helping to validate the specificity of active compounds.

The design of in vitro assays often requires a range of compounds to establish the robustness and specificity of the assay. The piperidine scaffold is a common feature in many biologically active compounds; therefore, derivatives like this compound could be valuable in dissecting the structure-activity relationships of novel therapeutics.

Development of Chemical Tags or Modulators for Research

The functional groups of this compound, the hydroxyl and the secondary amine of the piperidine ring, provide handles for chemical modification, allowing for its potential development into chemical tags or modulators for research purposes. Chemical tags, such as fluorescent dyes or affinity labels like biotin, are invaluable tools in chemical biology for tracking and isolating biological molecules.

The synthesis of fluorescently-tagged molecules often involves the covalent attachment of a fluorophore to a scaffold of interest. The hydroxyl or the amine group of this compound could be derivatized to attach such a reporter molecule. Similarly, the introduction of a biotin moiety could enable the use of the resulting conjugate in affinity-based pulldown experiments to identify binding partners.

While the general strategies for creating such chemical biology tools are well-established, specific examples of this compound being developed into chemical tags or modulators are not prominent in the current scientific literature. The development of such tools would be a valuable contribution to the study of biological systems where the piperidine scaffold is a key pharmacophore.

Integration in Materials Science Research (general amino alcohol applications)

Amino alcohols are a versatile class of compounds that have found broad application in materials science due to their bifunctional nature, containing both an amine and a hydroxyl group. These functionalities allow them to be used as monomers in polymerization reactions, as cross-linking agents, and as modifiers for the surface of materials.

The presence of both a hydroxyl and a secondary amine group in this compound makes it a potential candidate for integration into various materials. Amino alcohols can be used as building blocks for the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides. The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages or with carboxylic acids to form ester linkages, while the amine group can react with carboxylic acids to form amide bonds.

In the realm of functional polymers, the incorporation of piperidine-containing monomers can impart specific properties to the resulting material. For instance, piperidine-functionalized polymers have been explored for their potential in drug delivery systems and as antimicrobial materials. The basic nature of the piperidine nitrogen can also be utilized in applications such as CO2 capture.

While the direct integration of this compound into materials science research is not extensively documented, the general applications of amino alcohols provide a strong indication of its potential in this field. The specific stereochemistry of the butan-2-ol portion and the conformational properties of the piperidine ring could lead to materials with unique three-dimensional structures and properties.

Future Research Directions and Outlook

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of green and efficient chemical processes is a paramount goal in contemporary organic synthesis. jocpr.com Future research on 1-(Piperidin-4-yl)butan-2-ol will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign and economically viable. Current methods for creating substituted piperidines often rely on multi-step sequences that may involve harsh conditions or hazardous reagents. researchgate.net

A promising direction is the application of chemo-enzymatic strategies. acs.org By combining the precision of biocatalysts with the versatility of chemical reactions, it may be possible to construct the chiral alcohol and the piperidine (B6355638) core with high stereoselectivity in fewer steps. acs.org Furthermore, multicomponent reactions (MCRs), which allow for the formation of several bonds in a single operation, offer a powerful tool for improving atom economy and simplifying synthetic pathways. nih.govajchem-a.com Investigating novel MCRs that could assemble the this compound skeleton from simple, readily available starting materials would represent a significant advancement. nih.gov The development of synthetic routes that utilize water as a solvent or employ solvent-free conditions would also contribute to the sustainability of its production. ajchem-a.com

Exploration of Novel Catalytic Systems for Enhanced Atom Economy and Stereocontrol

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. nih.gov For a molecule like this compound, which contains a stereocenter, achieving precise control over its three-dimensional arrangement is critical. Future research will undoubtedly explore novel catalytic systems to achieve this with high efficiency and atom economy. jocpr.comskpharmteco.com

Transition-metal catalysis, using elements like palladium, rhodium, or nickel, has proven effective for the synthesis of complex piperidines. nih.govnews-medical.net The development of new ligands for these metals could lead to catalysts with enhanced activity and selectivity for the specific transformations required to synthesize this compound. nih.gov Asymmetric hydrogenation of a corresponding pyridine (B92270) precursor is a particularly attractive route, and novel chiral catalysts could enable the direct formation of the desired stereoisomer. acs.org

Beyond metal catalysis, the fields of organocatalysis and biocatalysis offer significant potential. acs.orgdepositolegale.it Chiral organocatalysts could mediate key bond-forming reactions with high enantioselectivity, avoiding the cost and potential toxicity associated with precious metals. depositolegale.it Similarly, engineered enzymes could provide pathways to specific stereoisomers of this compound under mild, aqueous conditions, representing the pinnacle of green and selective synthesis. acs.org

Predictive Modeling and Artificial Intelligence in Synthetic Design

Expansion of Chemical Space through Derivatization and Scaffold Modification

The core structure of this compound serves as a versatile scaffold for creating a diverse library of new chemical entities. thieme-connect.com Exploring this "chemical space" through systematic derivatization and scaffold modification is a key strategy in drug discovery and materials science. nih.govresearchgate.net

Future research will likely involve modifications at several key positions:

The Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime handle for functionalization. A wide array of substituents can be introduced here to modulate the molecule's physicochemical properties, such as its solubility and basicity. nih.gov

The Butanol Side Chain: The hydroxyl group can be converted into other functional groups, such as esters, ethers, or amines, to explore structure-activity relationships.

The Piperidine Ring: Substituents could be introduced at other positions on the piperidine ring to alter its conformation and steric profile. acs.org

Such modifications can lead to compounds with enhanced biological activity, improved pharmacokinetic properties, or novel material characteristics. thieme-connect.comresearchgate.net A modular synthetic strategy that allows for the easy introduction of diverse functional groups will be essential for efficiently exploring the chemical space around this scaffold. news-medical.net

Unraveling Complex Reactivity Patterns through Advanced Mechanistic Studies

A fundamental understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing processes and predicting outcomes. uchile.cl Future research will benefit from the use of advanced analytical and computational techniques to probe the intricate details of these chemical transformations.

For instance, studying the mechanism of catalytic reactions used in its synthesis can provide insights into how to improve catalyst efficiency and stereoselectivity. nih.gov Techniques such as in-situ spectroscopy can monitor the reaction as it happens, identifying key intermediates and transition states.

Computational chemistry, using methods like Density Functional Theory (DFT), can be used to model reaction pathways and calculate energy barriers. This allows for a theoretical understanding of why certain reagents or conditions favor the desired product. By combining experimental and computational approaches, researchers can gain a comprehensive picture of the reactivity of this compound and its precursors, enabling more rational and efficient synthetic design.

Q & A

Q. What are the standard synthetic routes for 1-(Piperidin-4-yl)butan-2-ol, and what reaction conditions optimize yield?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : Reacting 4-piperidinyl precursors (e.g., 4-chlorobutan-2-ol) with piperidine derivatives under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like acetonitrile or methanol .
  • Reductive amination : Using ketone intermediates (e.g., 4-piperidinylbutan-2-one) with reducing agents like NaBH₄ or LiAlH₄ to yield the alcohol .
    Optimization : Reaction yields improve with controlled pH (basic conditions), elevated temperatures (60–80°C), and anhydrous solvents. Catalytic hydrogenation may also enhance selectivity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify the hydroxyl group (δ ~1.5–2.0 ppm for piperidine protons; δ ~3.5–4.0 ppm for the secondary alcohol) and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₉NO: 157.24 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the piperidine ring and hydroxyl group .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

Contradictions often arise from assay variability or impurity profiles. A methodological approach includes:

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects (e.g., receptor saturation at high doses) .
  • Target-Specific Assays : Compare activity against related receptors (e.g., serotonin vs. dopamine receptors) to isolate mechanisms .
  • Meta-Analysis : Aggregate data from PubChem and Reaxys to identify trends or outliers in reported IC₅₀ values .

Q. What computational strategies predict the compound’s pharmacokinetic properties and receptor interactions?

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability (e.g., using CHARMM or GROMACS) .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to map binding affinities to targets like σ receptors or monoamine transporters .
  • ADMET Prediction : Tools like SwissADME estimate logP (1.8–2.2), aqueous solubility (−2.5 to −1.5 logS), and CYP450 inhibition risks .

Q. How does stereochemistry influence the compound’s reactivity and biological efficacy?

The secondary alcohol’s stereochemistry (R/S configuration) impacts:

  • Synthetic Pathways : Chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases) enhance enantioselectivity .
  • Receptor Binding : Molecular docking shows the (R)-enantiomer has higher affinity for opioid receptors due to optimal hydrogen bonding .
  • Metabolic Stability : Stereospecific oxidation by CYP3A4 alters half-life; (S)-enantiomers are metabolized faster in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.